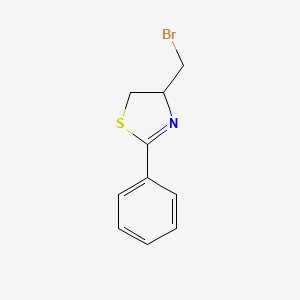
Thiazole, 4-(bromomethyl)-4,5-dihydro-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)thiazole: is a five-membered heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure. The thiazole moiety has been an essential building block in medicinal chemistry for many decades. Its aromaticity allows π electrons to move freely, rendering it reactive at various positions. When introduced into physiological systems, this compound can interact unpredictably, influencing biochemical pathways, enzymes, and receptors .
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes lead to 4-(Bromomethyl)thiazole. One common method involves the bromination of 2-methylthiazole using bromine or a brominating agent. The resulting 2-bromo-4-methylthiazole can then undergo further alkylation with formaldehyde to yield 4-(Bromomethyl)thiazole.
Reaction Conditions::- Bromination: Typically carried out using bromine or N-bromosuccinimide (NBS) in a suitable solvent.
- Alkylation: Formaldehyde (or paraformaldehyde) serves as the alkylating agent, often in the presence of a base.
Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization of reaction conditions ensures high yields and purity.
Analyse Chemischer Reaktionen
Reactivity::
Nucleophilic Substitution: The bromine atom in 4-(Bromomethyl)thiazole can undergo nucleophilic substitution reactions.
Oxidation/Reduction: Depending on reaction conditions, the compound may participate in oxidation or reduction processes.
Bromine (Br₂): Used for bromination.
Formaldehyde (HCHO): Alkylating agent.
Base (e.g., NaOH): Facilitates alkylation.
Major Products:: The primary product is 4-(Bromomethyl)thiazole itself. Further functionalization can yield derivatives with varied properties.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The thiazole nucleus appears in several clinically used anticancer drugs, including Dabrafenib, Dasatinib, Patellamide A, Ixabepilone, and Epothilone.
Biological Studies: Researchers explore its effects on biological pathways, enzymatic activity, and receptor modulation.
Materials Science: Thiazole derivatives find applications in materials with specific electronic or optical properties.
Wirkmechanismus
The exact mechanism by which 4-(Bromomethyl)thiazole exerts its effects depends on the specific context. It may interact with cellular targets, alter signaling pathways, or affect enzyme activity.
Vergleich Mit ähnlichen Verbindungen
While 4-(Bromomethyl)thiazole is unique due to its bromomethyl substituent, other thiazole derivatives exist. Notable examples include 2-bromo-thiazole and ethyl-4-(bromomethyl)-2-(2-pyridyl)thiazole-5-carboxylate .
Eigenschaften
CAS-Nummer |
173417-56-6 |
|---|---|
Molekularformel |
C10H10BrNS |
Molekulargewicht |
256.16 g/mol |
IUPAC-Name |
4-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C10H10BrNS/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI-Schlüssel |
QDNFMDUAYMAKJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N=C(S1)C2=CC=CC=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



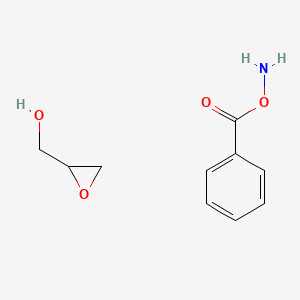
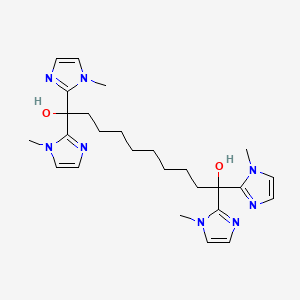
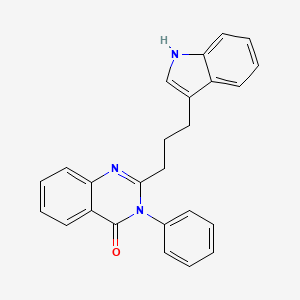
![4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine](/img/structure/B14271351.png)
![5-[2-(2-Hydroxy-4-nitrophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonamide](/img/structure/B14271359.png)
![2-Bromo-1-(4'-hexyl[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B14271363.png)
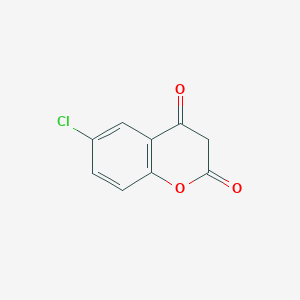
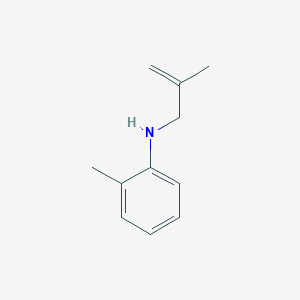
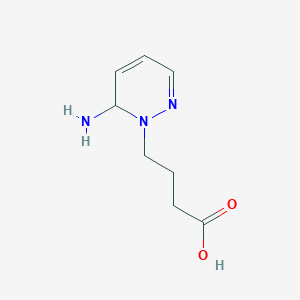
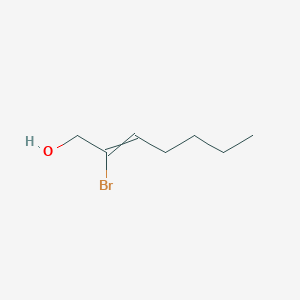
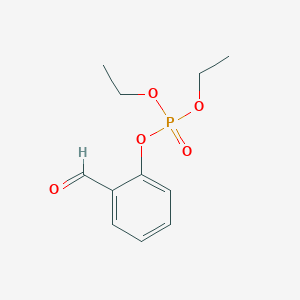
![Phosphinic amide, N-[(1R)-1-(2-naphthalenyl)propyl]-P,P-diphenyl-](/img/structure/B14271396.png)

